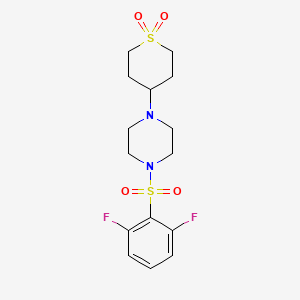

4-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a sulfonamide derivative that falls into the category of thiopyrans. Its significance lies in its diverse applications in chemical synthesis and potential biological activities. The research around this compound primarily focuses on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of thiopyran-based compounds involves multi-component reactions starting from readily available precursors. These processes often yield compounds with significant anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential, indicating the broad applicability of such methodologies in producing thiopyran derivatives with high biological relevance (Palchykov et al., 2018).

Molecular Structure Analysis

Molecular structure studies, including X-ray diffraction, reveal critical insights into the conformation and geometry around sulfur atoms in thiopyran derivatives. These studies often find the piperidine or piperazine rings in chair conformations, indicating a stable structure that could influence the compound's reactivity and interaction with biological targets (Naveen et al., 2015).

Scientific Research Applications

Chemical Reactions and Heterocyclic Compound Formation

One of the research applications of compounds similar to 4-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is in chemical reactions leading to the formation of various heterocyclic compounds. In a study by Tornus et al. (1995), N-sulfonylalkylamines were reacted with ynamines to form unstable 2H-1,2-thiazete 1,1-dioxides, which then transformed into different products, including 1,3-dithietane 1,1,3,3-tetraoxide and 2H-1,5,2-dithiazine, indicating the potential for creating diverse heterocyclic structures (Tornus, Schaumann, Mayer, & Adiwidjaja, 1995).

Photoisomerization Studies

Another application is in photoisomerization studies, where compounds like this compound serve as model compounds. Jafarpour et al. (2008) investigated the photoisomerization of new sulfone derivatives, which helped understand the effects of electron-withdrawing groups on the behavior of these compounds under light exposure, useful in photochemical applications (Jafarpour, Ramezani, & Pirelahi, 2008).

Corrosion Inhibition

These compounds also find applications in corrosion inhibition. Abd El‐Lateef et al. (2022) demonstrated that tetrahydro-1,2,4-triazines, including triazene moieties (structurally related to the queried compound), served as effective inhibitors for corrosion protection of carbon steel in acidic medium. This study highlights the compound's potential in material science and engineering (Abd El‐Lateef, Shalabi, Arab, & Abdallah, 2022).

Pharmaceutical Applications

In pharmaceutical research, related structures have been explored. For instance, Tran et al. (2008) synthesized piperazinebenzylamine derivatives from tetrahydrothiophene and studied their binding affinities at human melanocortin-4 receptor, indicating potential applications in drug discovery (Tran, Chen, Tucci, Jiang, Fleck, & Chen, 2008).

Structural and Molecular Studies

Studies on the structure and molecular behavior of related compounds have also been conducted. For example, Shainyan et al. (2008) investigated the stereodynamic behavior of compounds like 4-(trifluoromethylsulfonyl)thiomorpholine 1,1-dioxide, contributing to the understanding of molecular conformations and interactions in such compounds (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

properties

IUPAC Name |

4-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O4S2/c16-13-2-1-3-14(17)15(13)25(22,23)19-8-6-18(7-9-19)12-4-10-24(20,21)11-5-12/h1-3,12H,4-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIYSXASBVVUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)

![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)

![N-[1-(3-Fluoropyridin-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2498725.png)

![N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498727.png)

![(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2498732.png)

![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)